molecular formula C9H14N2O B12804662 2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta(c)pyrazol-3-one CAS No. 19462-64-7

2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta(c)pyrazol-3-one

Cat. No.: B12804662
CAS No.: 19462-64-7
M. Wt: 166.22 g/mol
InChI Key: VXXYGTCBALEZOR-UHFFFAOYSA-N
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Description

2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazole ring fused to a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3a,7-Methano-3aH-cyclopentacyclooctene: Similar in structure but with different functional groups.

    Azuleno[4,5-b]furan-2(3H)-one: Another fused ring system with distinct chemical properties.

    1H-Cyclopropa[a]naphthalene: Contains a cyclopropane ring fused to a naphthalene ring.

Uniqueness

2,3a,4,5,6,7,8,9-Octahydro-3H-cycloocta©pyrazol-3-one is unique due to its specific ring structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

19462-64-7

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2,3a,4,5,6,7,8,9-octahydrocycloocta[c]pyrazol-3-one

InChI

InChI=1S/C9H14N2O/c12-9-7-5-3-1-2-4-6-8(7)10-11-9/h7H,1-6H2,(H,11,12)

InChI Key

VXXYGTCBALEZOR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NNC(=O)C2CC1

Origin of Product

United States

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